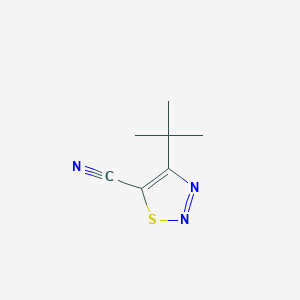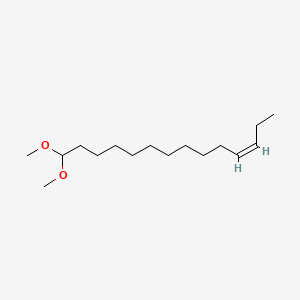
3-Tetradecene, 14,14-dimethoxy-, (3Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is an organic compound with the molecular formula C16H32O2 It is a stereoisomer of tetradecene, characterized by the presence of two methoxy groups at the 14th carbon and a double bond in the Z-configuration at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- typically involves the reaction of tetradecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of methoxy groups. The stereochemistry of the double bond is controlled by the reaction conditions and the choice of catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- on a large scale.
化学反应分析
Types of Reactions
3-Tetradecene, 14,14-dimethoxy-, (3Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14,14-dimethoxy-3-tetradecanone.
Reduction: Formation of 14,14-dimethoxytetradecane.
Substitution: Formation of various substituted tetradecenes depending on the nucleophile used.
科学研究应用
3-Tetradecene, 14,14-dimethoxy-, (3Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- involves its interaction with specific molecular targets. The methoxy groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Tetradecene, (3E)-: The E-isomer of 3-Tetradecene with different stereochemistry.
14,14-Dimethoxy-3-tetradecene: Without specifying the Z- or E-configuration.
3-Tetradecene: Without methoxy groups.
Uniqueness
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is unique due to its specific stereochemistry and the presence of methoxy groups, which confer distinct chemical and physical properties. These features make it valuable for targeted applications where stereochemistry and functional groups play critical roles.
属性
CAS 编号 |
71566-63-7 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC 名称 |
(Z)-14,14-dimethoxytetradec-3-ene |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h5-6,16H,4,7-15H2,1-3H3/b6-5- |
InChI 键 |
ZLMSFERROZEDJZ-WAYWQWQTSA-N |
手性 SMILES |
CC/C=C\CCCCCCCCCC(OC)OC |
规范 SMILES |
CCC=CCCCCCCCCCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


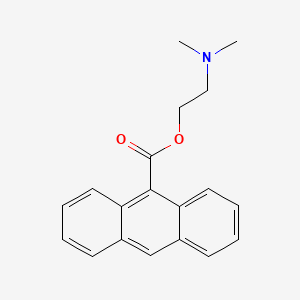
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
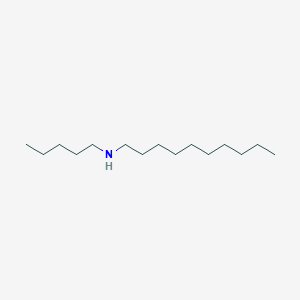
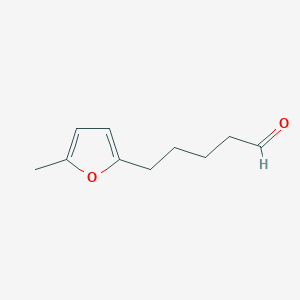
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
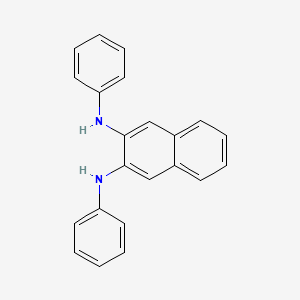
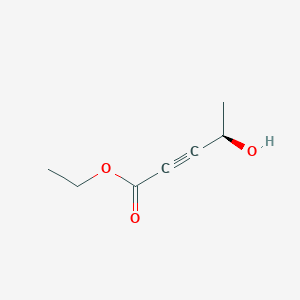
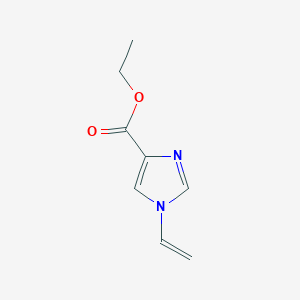
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
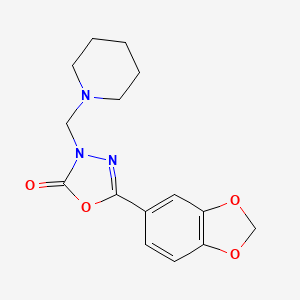
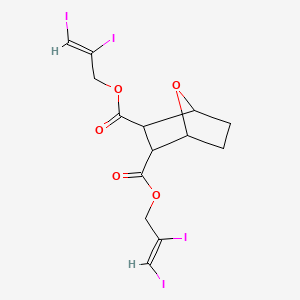
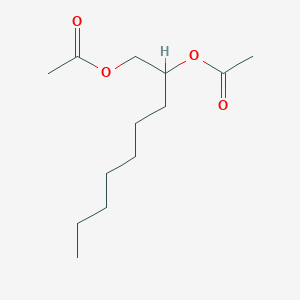
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
